molecular formula C14H11ClO4 B6406918 4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261930-65-7

4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6406918
CAS No.: 1261930-65-7
M. Wt: 278.69 g/mol
InChI Key: UKSQAFXXSGFMKQ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a chloro, methoxy, and hydroxy functional group

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSQAFXXSGFMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691102
Record name 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-65-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 5′-chloro-3-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261930-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chlorosalicylic acid.

    Methylation: The 5-chlorosalicylic acid undergoes methylation to form methyl 5-chloro-2-methoxybenzoate.

    Aminolysis: The methyl ester is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide.

    Chlorosulfonation and Aminolysis: The final steps involve chlorosulfonation and aminolysis to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the dechlorinated compound.

    Substitution: The major products are compounds with new functional groups replacing the chloro group.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylboronic acid
  • 2-Chloro-5-methoxyphenylboronic acid
  • 5-Chloro-2-methoxyphenylacetic acid

Uniqueness

4-(5-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybenzoic acid moiety is particularly significant for its potential anti-inflammatory effects, setting it apart from other similar compounds .

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